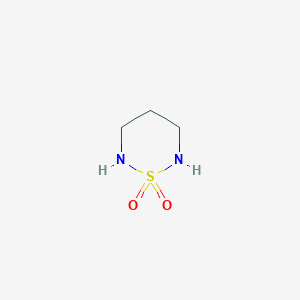
2-(エチルアミノ)ベンズアルデヒド
概要
説明
2-(Ethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where an ethylamino group is attached to the benzene ring
科学的研究の応用
2-(Ethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It’s known that benzaldehyde derivatives can have a wide range of biological targets depending on their specific structures .
Mode of Action
Benzaldehyde derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Benzaldehyde and its derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of benzaldehyde derivatives can be influenced by factors such as lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Benzaldehyde derivatives can have various biological effects, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
The action, efficacy, and stability of 2-(Ethylamino)benzaldehyde can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions within the biological system .
生化学分析
Biochemical Properties
2-(Ethylamino)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making 2-(Ethylamino)benzaldehyde a potential chemosensitizing agent in antifungal treatments .
Cellular Effects
The effects of 2-(Ethylamino)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 2-(Ethylamino)benzaldehyde has been shown to enhance the efficacy of conventional antifungal agents by destabilizing cellular redox homeostasis .
Molecular Mechanism
At the molecular level, 2-(Ethylamino)benzaldehyde exerts its effects through binding interactions with key biomolecules involved in oxidative stress response. It inhibits the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) within the cell . This increase in ROS levels can cause oxidative damage to cellular components, ultimately affecting cell viability and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)benzaldehyde can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Ethylamino)benzaldehyde remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 2-(Ethylamino)benzaldehyde can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)benzaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 2-(Ethylamino)benzaldehyde can cause significant oxidative stress, leading to toxic effects such as tissue damage and impaired organ function . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
2-(Ethylamino)benzaldehyde is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play critical roles in maintaining cellular redox balance . The compound’s impact on these metabolic pathways can lead to altered metabolic flux and changes in metabolite levels, further influencing cellular function and viability.
Transport and Distribution
Within cells and tissues, 2-(Ethylamino)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of 2-(Ethylamino)benzaldehyde within cells is crucial for its efficacy, as it needs to reach specific cellular compartments to interact with its target enzymes and proteins.
Subcellular Localization
The subcellular localization of 2-(Ethylamino)benzaldehyde is an important factor in its activity and function. Studies have shown that the compound can localize to the cytosol and peroxisomes, where it interacts with enzymes involved in oxidative stress response . This localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(Ethylamino)benzaldehyde to these compartments, allowing it to effectively modulate cellular redox homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: 2-(Ethylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with ethylamine. In this process, benzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the desired product .
Industrial Production Methods: Industrial production of 2-(Ethylamino)benzaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Ethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
類似化合物との比較
Benzaldehyde: The parent compound, which lacks the ethylamino group.
2-(Methylamino)benzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Dimethylamino)benzaldehyde: Contains a dimethylamino group, offering different reactivity and properties.
Uniqueness: 2-(Ethylamino)benzaldehyde is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific synthetic applications and research studies.
特性
IUPAC Name |
2-(ethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-10-9-6-4-3-5-8(9)7-11/h3-7,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCOZFRECSQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499507 | |
| Record name | 2-(Ethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69906-00-9 | |
| Record name | 2-(Ethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)



![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)



![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)


![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
